Mirtazapine-d4
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Overview
Description
Mirtazapine-d4 is a deuterated form of mirtazapine, an antidepressant drug. The deuterium atoms replace hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing the drug’s metabolism and distribution in the body. Mirtazapine itself is known for its noradrenergic and specific serotonergic antidepressant properties, making it effective in treating major depressive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mirtazapine-d4 involves the incorporation of deuterium atoms into the mirtazapine molecule. One common method is the reduction of a ketone intermediate with a deuterium source. The process typically involves the following steps :
Starting Material: A carboxylic acid compound with a substantial enantiomeric excess.
Conversion: The carboxylic acid group is converted into a ketone group.
Reduction: The ketone compound is reduced using a deuterium source to form the deuterated hydroxy compound.
Final Reduction: The hydroxy compound is further reduced to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solvent-free phase inversion temperature methods are employed to produce lipid nanocapsules for targeted drug delivery .
Chemical Reactions Analysis
Types of Reactions
Mirtazapine-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Deuterium gas or deuterated reducing agents are used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction with deuterium sources results in deuterated analogs .
Scientific Research Applications
Mirtazapine-d4 has several scientific research applications:
Chemistry: Used in studies to trace the metabolic pathways of mirtazapine.
Biology: Helps in understanding the drug’s interaction with biological systems.
Medicine: Used in pharmacokinetic studies to determine the drug’s distribution and metabolism.
Industry: Employed in the development of targeted drug delivery systems, such as lipid nanocapsules.
Mechanism of Action
Mirtazapine-d4 exerts its effects by acting as an antagonist at central adrenergic and serotonergic receptors. It specifically targets the α2-adrenergic receptors and serotonin receptors (5-HT2 and 5-HT3), leading to increased release of norepinephrine and serotonin. This dual action enhances neurotransmission and alleviates symptoms of depression .
Comparison with Similar Compounds
Similar Compounds
Mianserin: Another tetracyclic antidepressant with similar pharmacological properties.
Amitriptyline: A tricyclic antidepressant with a different mechanism but used for similar indications.
Nortriptyline: A metabolite of amitriptyline with similar effects.
Uniqueness
Mirtazapine-d4 is unique due to its deuterated form, which provides advantages in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracing of the drug’s metabolism and distribution compared to non-deuterated analogs .
Properties
Molecular Formula |
C17H19N3 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
3,3,4,4-tetradeuterio-5-methyl-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i9D2,10D2 |
InChI Key |
RONZAEMNMFQXRA-YQUBHJMPSA-N |
Isomeric SMILES |
[2H]C1(C(N2C(CN1C)C3=CC=CC=C3CC4=C2N=CC=C4)([2H])[2H])[2H] |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Origin of Product |
United States |
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